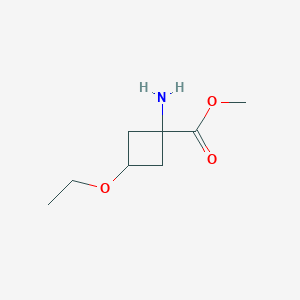
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a methanethiol group Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various pathogens, and this compound is no exception .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Triazole derivatives are used in the development of drugs for treating infections, cancer, and other diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion inhibitors and stabilizers .
Wirkmechanismus
The mechanism of action of (5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methanethiol group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 5-Methyl-1,2,4-triazole-3-thiol
- 4-Methyl-1,2,4-triazole-3-thiol
Uniqueness
(5-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is unique due to the presence of both a methyl group and a methanethiol group on the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C4H7N3S |
|---|---|
Molekulargewicht |
129.19 g/mol |
IUPAC-Name |
(5-methyl-1H-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
SOPYFHVVBAMOPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


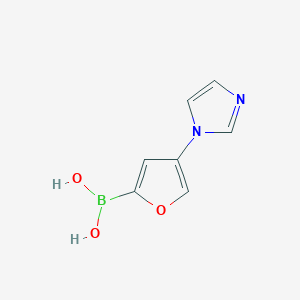

![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
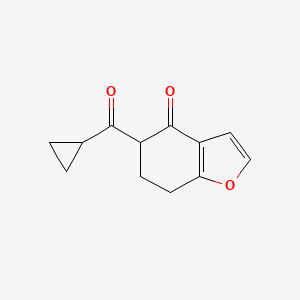


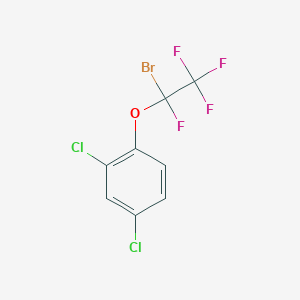
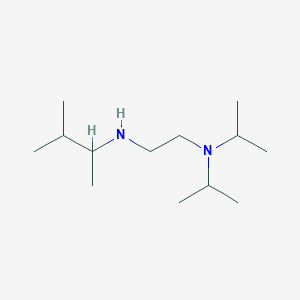
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)



![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
